molecular formula C26H23F2N3O4 B1675694 LY411575 CAS No. 209984-57-6

LY411575

Cat. No. B1675694
M. Wt: 479.5 g/mol
InChI Key: ULSSJYNJIZWPSB-CVRXJBIPSA-N
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Description

LY411575 is a highly potent, small molecule gamma-secretase inhibitor . It prevents Notch signaling, a key component of the Notch signaling pathway . It has been shown to promote goblet cell differentiation in mouse intestine and neural differentiation in mouse embryonic stem cells .


Synthesis Analysis

The original synthetic route of gamma secretase inhibitors(LY411575) was improved, and the yield of 35% was achieved which increased by 16% compared with the traditional process .


Molecular Structure Analysis

The molecular formula of LY411575 is C₂₆H₂₃F₂N₃O₄ .


Chemical Reactions Analysis

LY411575 is a selective small molecule inhibitor of gamma-secretase . Inhibition of gamma-secretase by LY411575 prevents Notch processing and activation .


Physical And Chemical Properties Analysis

LY411575 has a molecular weight of 479.48 and a chemical formula of C₂₆H₂₃F₂N₃O₄ . It is a solid, crystalline substance .

Scientific Research Applications

Inhibition of Osteoclastogenesis

LY411575 has demonstrated the ability to suppress osteoclast differentiation and osteoclast-specific gene expression. This effect has been observed both in vitro and in vivo, including in models of lipopolysaccharide-induced calvarial bone destruction. These findings suggest that LY411575 may have potential therapeutic applications in the treatment of osteoclast-mediated osteolytic bone diseases​​.

Regulation of Osteoblastic Differentiation

Another key area of application for LY411575 is in the regulation of osteoblastic differentiation. It has been identified as a potent regulator of the osteoblastic differentiation of human skeletal (mesenchymal) stem cells (hBMSCs). This regulation is particularly relevant for conditions associated with ectopic bone formation. LY411575's effect on osteoblast differentiation includes influencing genetic pathways and reducing the capacity for ectopic bone formation in hBMSCs​​​​.

Safety And Hazards

LY411575 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

LY411575 has shown potential in promoting neuronal differentiation of neural progenitor cells derived from mouse embryonic stem cells, promoting goblet cell differentiation in mouse intestine, and inducing apoptosis in primary and immortalized Karposi’s sarcoma cells . These findings suggest that LY411575 could have future applications in the fields of neuroscience and cancer research .

properties

IUPAC Name

(2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSSJYNJIZWPSB-CVRXJBIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@H](C4=CC(=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439850
Record name LY-411575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide

CAS RN

209984-57-6
Record name (αS)-N-[(1S)-2-[[(7S)-6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl]amino]-1-methyl-2-oxoethyl]-3,5-difluoro-α-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209984-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 411575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209984576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-411575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
727
Citations
X Chen, X Chen, Z Zhou, A Qin, Y Wang… - Journal of Cellular …, 2019 - Wiley Online Library
… we showed that LY411575, a … LY411575 exhibited protective effects in lipopolysaccharides‐induced calvarial bone destruction in vivo. Collectively, these results indicate …
Number of citations: 30 onlinelibrary.wiley.com
AH Fauq, K Simpson, GM Maharvi, T Golde… - Bioorganic & medicinal …, 2007 - Elsevier
… LY411575 might be of some help in isolating the desired enantiomerically pure diastereomer LY411575 … More significantly, and much to our delight, the desired enantiomer LY411575 …
Number of citations: 76 www.sciencedirect.com
N AlMuraikhi, D Ali, R Vishnubalaji… - Stem cells …, 2019 - hindawi.com
… Among the tested molecules, LY411575, a potent γ-… Global gene expression profiling of LY411575-treated cells revealed … We identified γ-secretase inhibitor (LY411575) as a potent …
Number of citations: 21 www.hindawi.com
H Fuwa, Y Okamura, Y Morohashi, T Tomita… - Tetrahedron letters, 2004 - Elsevier
A highly efficient method for the synthesis of medium-sized lactams based on intramolecular Staudinger–aza-Wittig reaction of ω-azido pentafluorophenyl ester has been developed. A …
Number of citations: 57 www.sciencedirect.com
T Otoguro, T Tanaka, H Kasai… - Microbiology and …, 2016 - Wiley Online Library
… LY411575 synergistically promoted daclatasvir‐dependent inhibition of viral production, but not that of viral replication. Furthermore, LY411575 … suggest that LY411575 suppresses HCV …
Number of citations: 8 onlinelibrary.wiley.com
J Chen, J Li, J Chen, W Cheng, J Lin, L Ke, G Liu… - Journal of Orthopaedic …, 2021 - Elsevier
… In this research, the inhibitor LY411575 of the Notch1 and Notch3 intracellular domain (N1ICD and N3ICD) was utilized for the treatment of collagen-induced arthritis (CIA) model and …
Number of citations: 16 www.sciencedirect.com
P Sozio, M Rapino, V Di Valerio, S Laserra… - Journal of Biological …, 2012 - europepmc.org
Alzheimer's Disease implies memory and cognitive impairment due to beta amyloid accumulation, presence of reactive microglia and astrocytes, loss of synapses, neural network …
Number of citations: 4 europepmc.org
N AlMuraikhi, D Ali, R Vishnubalaji, M Manikandan… - 2019 - portal.findresearcher.sdu.dk
… Among the tested molecules, LY411575, a potent γ-… Global gene expression profiling of LY411575-treated cells revealed … We identified γ-secretase inhibitor (LY411575) as a potent …
Number of citations: 3 portal.findresearcher.sdu.dk
J Zhang, G Yuan, M Dong, T Zhang, G Hua… - Histochemistry and cell …, 2017 - Springer
… the LY411575 to examine the effect of Notch inhibition on PVR formation. LY411575 significantly … PVR was induced by intravitreal injections of ARPE-19 cells, while LY411575 inhibited …
Number of citations: 26 link.springer.com
X Chen, F Wen, Z Li, W Li, M Zhou, X Sun… - Cancer …, 2022 - Wiley Online Library
… Therefore, we used LY411575 for the screening of drug-resistant T-iPSCs. To calculate the … (IC50) of LY411575, T-iPSCs were treated with a multiplicity increase in dosage of LY411575 …
Number of citations: 1 onlinelibrary.wiley.com

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